molecular formula C13H15N5S B8277310 3-(4-Methyl-1-piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole

3-(4-Methyl-1-piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole

Cat. No.: B8277310
M. Wt: 273.36 g/mol
InChI Key: ZFLBPHGSWGRDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methyl-1-piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole is a useful research compound. Its molecular formula is C13H15N5S and its molecular weight is 273.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15N5S

Molecular Weight

273.36 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)-[1,2,4]thiadiazolo[4,5-a]benzimidazole

InChI

InChI=1S/C13H15N5S/c1-16-6-8-17(9-7-16)12-15-19-13-14-10-4-2-3-5-11(10)18(12)13/h2-5H,6-9H2,1H3

InChI Key

ZFLBPHGSWGRDOL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NSC3=NC4=CC=CC=C4N23

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a clear solution of 3-(4-methyl-1-piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole (6.07 g, 22.21 mmol) in 100 ml of dichloromethane, hydrogen chloride gas was bubbled through for 40 min. The solution became turbid with time. The suspension was filtered and dried under vacuum to give the title compound as a fine white powder 7.60 g (99%). mp 252° C. (dec); 1H NMR (DMSO-d6 & D2O) δ7.85 (d, 2H), 7.60 (t, 1H), 7.51 (t, 1H), 3.86 (m, 2H), 3.56 (m, 6H), 2.91 (s, 3H) ppm; 13C NMR (DMSO-d6 & D2O) δ164.39, 148.80, 144.27, 126.92, 126.12, 123.41, 117.08, 113.20, 51.19, 45.87, 42.32 ppm; IR (KBr) ν3420, 1606, 1571, 1475, 1461, 1225, 981, 761 cm-1.
Quantity
6.07 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.